

# Application Notes and Protocols: Cinnamyl Isobutyrate in Fragrance Research

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## Compound of Interest

Compound Name: Cinnamyl isobutyrate

Cat. No.: B085773

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These application notes provide a comprehensive overview of the use of **cinnamyl isobutyrate** in fragrance and perfume research. Detailed protocols for its analysis, sensory evaluation, stability testing, and safety assessment are provided to guide researchers in its effective application.

## Introduction to Cinnamyl Isobutyrate

**Cinnamyl isobutyrate** (CAS No. 103-59-3) is a synthetic aroma chemical valued for its complex and multifaceted odor profile.<sup>[1]</sup> It is a colorless to pale yellow liquid with a sweet, fruity, balsamic, and slightly spicy aroma, often with nuances of pineapple, almond, and tropical fruits.<sup>[2][3]</sup> Its versatility allows for its use in a wide range of fragrance applications, from fine fragrances to personal care and household products.<sup>[1]</sup> **Cinnamyl isobutyrate** is also found naturally in the essential oil of cinnamon bark.<sup>[1]</sup>

## Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of **cinnamyl isobutyrate** is presented in Table 1. This data is essential for formulation development, performance prediction, and safety assessment.

Table 1: Physicochemical and Olfactory Properties of **Cinnamyl Isobutyrate**

Property	Value	Reference
Chemical Name	3-phenyl-2-propen-1-yl 2-methylpropanoate	[4]
CAS Number	103-59-3	[1]
Molecular Formula	C13H16O2	[1]
Molecular Weight	204.26 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[3]
Odor Profile	Sweet, fruity, balsamic, spicy, pineapple, almond, tropical	[2][3]
Odor Strength	Medium	[3]
Substantivity on blotter	188 hours at 100%	[3]
Boiling Point	295-297 °C at 760 mmHg	[3]
Vapor Pressure	0.002 mmHg at 20 °C	[3]
Flash Point	>100 °C (>212 °F)	[3]
Solubility	Soluble in alcohol; insoluble in water	[3][4]
logP (o/w)	3.504 (estimated)	[3]

## Analytical Protocols

### Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a fundamental technique for assessing the purity of **cinnamyl isobutyrate** and identifying any impurities that may affect its odor profile or safety.

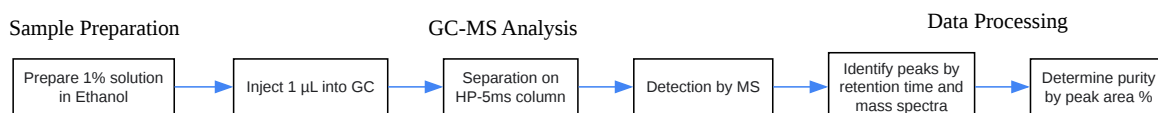
#### Experimental Protocol: GC-MS Analysis

- Sample Preparation:

- Prepare a 1% (v/v) solution of **cinnamyl isobutyrate** in a high-purity solvent such as ethanol or hexane.
- Vortex the solution to ensure homogeneity.
- Instrumentation and Parameters:
  - Gas Chromatograph: Agilent 7890A or equivalent.
  - Mass Spectrometer: Agilent 5975C or equivalent.
  - Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent non-polar capillary column.
  - Injection Volume: 1  $\mu$ L.
  - Injector Temperature: 250 °C.
  - Injection Mode: Splitless.
  - Oven Temperature Program:
    - Initial temperature: 50 °C, hold for 2 minutes.
    - Ramp: 10 °C/min to 280 °C.
    - Hold: 10 minutes at 280 °C.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Mass Spectrometer Parameters:
    - Ionization Mode: Electron Impact (EI).
    - Ionization Energy: 70 eV.
    - Mass Range: m/z 40-450.
    - Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.
- Data Analysis:
  - Identify the **cinnamyl isobutyrate** peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments.
  - Integrate the peak areas of all detected compounds to determine the purity of the sample.
  - Compare the mass spectra of any impurities against a spectral library (e.g., NIST, Wiley) for tentative identification.

Diagram: GC-MS Analysis Workflow



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Caption: Workflow for GC-MS analysis of **cinnamyl isobutyrate**.

## Sensory Evaluation Protocols

### Odor Profile Description

A trained sensory panel is essential for characterizing the odor profile of **cinnamyl isobutyrate**.

#### Experimental Protocol: Odor Profile Description

- Panelist Selection and Training:
  - Select 8-10 panelists based on their olfactory acuity and ability to describe scents.

- Train panelists on a lexicon of common fragrance descriptors, including fruity, floral, spicy, and balsamic notes, using reference standards.
- Sample Preparation:
  - Prepare a 10% solution of **cinnamyl isobutyrate** in a neutral, odorless solvent like diethyl phthalate or ethanol.
  - Dip standard fragrance blotters into the solution and allow the solvent to evaporate for 30 seconds.
- Evaluation:
  - Present the blotters to the panelists in a well-ventilated, odor-free environment.
  - Instruct panelists to smell the blotter at different time intervals (top, middle, and base notes) and record the perceived odor characteristics using the established lexicon.
  - Compile the descriptors from all panelists to create a comprehensive odor profile.

## Odor Threshold Determination

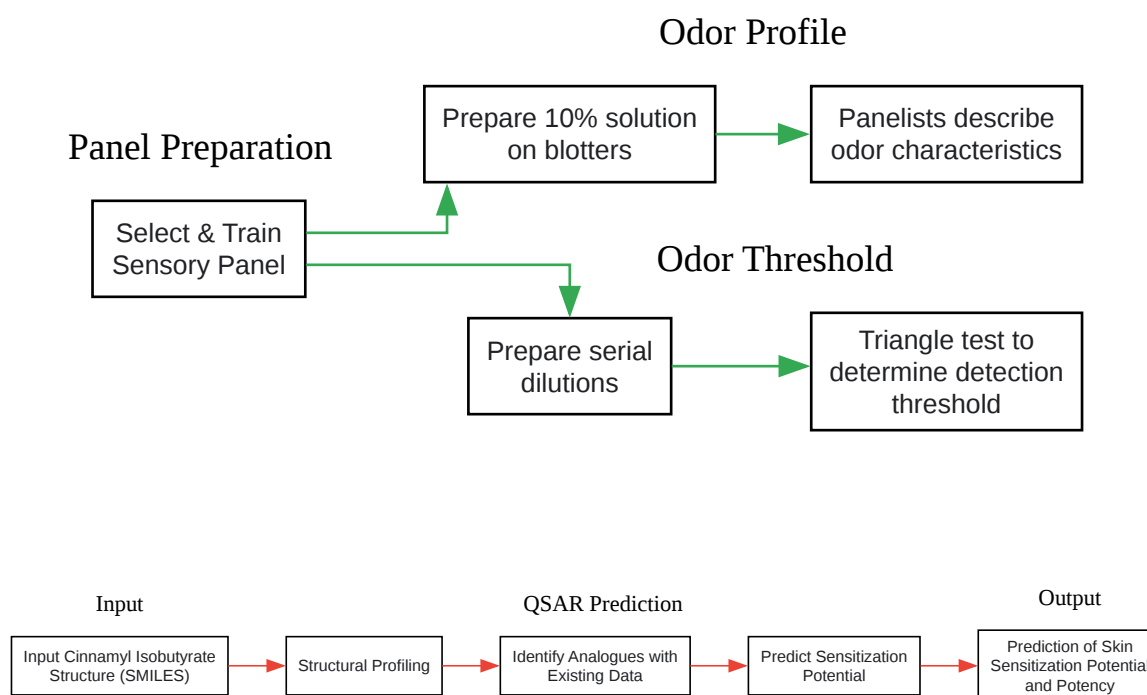
Determining the odor detection threshold provides a quantitative measure of the potency of **cinnamyl isobutyrate**. The ascending concentration series method is a common approach.[5]

### Experimental Protocol: Odor Threshold Determination

- Panelist Selection:
  - Select a panel of at least 8 individuals screened for normal olfactory sensitivity.
- Sample Preparation:
  - Prepare a series of dilutions of **cinnamyl isobutyrate** in an odorless solvent (e.g., propylene glycol or water with a co-solvent) covering a wide range of concentrations, from sub-threshold to easily detectable.
- Procedure (Triangle Test):

- Present panelists with three samples (in opaque, sniff-friendly containers), two of which are blanks (solvent only) and one contains a specific dilution of **cinnamyl isobutyrate**.
- Start with the lowest concentration and ask panelists to identify the odd sample.
- Gradually increase the concentration in subsequent trials.
- The individual threshold is the lowest concentration at which a panelist correctly identifies the odorous sample in two consecutive trials.
- The group odor threshold is calculated as the geometric mean of the individual thresholds.

Diagram: Sensory Evaluation Workflow



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